N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide is a synthetic compound that features a benzimidazole moiety linked to a pyrrolidine ring via a propyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole ring is known for its biological activity, while the pyrrolidine ring can enhance the compound’s solubility and bioavailability.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13(23)12-14-6-5-11-22(14)18(24)19-10-4-9-17-20-15-7-2-3-8-16(15)21-17/h2-3,7-8,13-14,23H,4-6,9-12H2,1H3,(H,19,24)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDHWGFPBAOUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCN1C(=O)NCCCC2=NC3=CC=CC=C3N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated with a suitable halide, such as 3-bromopropylamine, to introduce the propyl chain.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often starting from a suitable amine and reacting it with an epoxide to introduce the hydroxypropyl group.
Coupling: Finally, the benzimidazole derivative and the pyrrolidine derivative are coupled using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using NaBH₄ (sodium borohydride).
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Introduction of various functional groups onto the benzimidazole ring.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide can be used as a ligand in coordination chemistry due to the presence of nitrogen atoms that can coordinate with metal ions.
Biology
In biological research, this compound can be explored for its potential as an enzyme inhibitor or receptor modulator, given the known biological activity of benzimidazole derivatives.
Medicine
Medicinally, this compound could be investigated for its potential as an antiviral, anticancer, or antimicrobial agent. Benzimidazole derivatives have shown activity against a variety of pathogens, and the addition of the pyrrolidine ring may enhance these properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzimidazole ring can interact with nucleic acids or proteins, while the pyrrolidine ring can enhance solubility and bioavailability, facilitating better interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide
- N-(1H-benzimidazol-2-yl)ethyl-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the hydroxypropyl group on the pyrrolidine ring, which can influence its solubility and interaction with biological targets. The propyl chain length also affects the compound’s flexibility and ability to fit into enzyme active sites or receptor binding pockets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
